Product packaging for 2,4-Cycloandrostane-3,17-diol diacetate(Cat. No.:CAS No. 57177-67-0)

2,4-Cycloandrostane-3,17-diol diacetate

Cat. No.: B1232793
CAS No.: 57177-67-0
M. Wt: 374.5 g/mol
InChI Key: YLDVGNQCJKIFLN-XJQLUTHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Cycloandrostane-3,17-diol diacetate (CAS 57177-67-0) is a synthetic androstane derivative with a molecular formula of C23H34O4 and a molecular weight of 374.52 g/mol . The compound features a unique 2β,4β-cyclo structure on the A-ring, as confirmed by X-ray crystallography . This specific structural motif is of significant interest in biochemical research. Scientific studies have identified that the parent diol of this compound, specifically the (2β,4β-cyclo-5α-androstane-3α,17β-diol) stereoisomer, acts as an effective inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD) . This enzyme is crucial in the steroidogenesis pathway, responsible for the conversion of pregnenolone to progesterone and dehydroepiandrosterone (DHEA) to androstenedione . Consequently, this compound serves as a valuable tool for researchers investigating steroid hormone metabolism, enzyme kinetics, and the regulation of endogenous steroid levels. The diacetate form of the compound is typically used to improve stability or solubility for research purposes. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34O4 B1232793 2,4-Cycloandrostane-3,17-diol diacetate CAS No. 57177-67-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57177-67-0

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

IUPAC Name

[(1S,2R,4S,5R,6R,7S,10R,11S,14S,15S)-5-acetyloxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.04,6.011,15]heptadecanyl] acetate

InChI

InChI=1S/C23H34O4/c1-12(24)26-19-8-7-16-14-5-6-18-20-15(21(20)27-13(2)25)11-23(18,4)17(14)9-10-22(16,19)3/h14-21H,5-11H2,1-4H3/t14-,15-,16-,17-,18-,19-,20-,21+,22-,23+/m0/s1

InChI Key

YLDVGNQCJKIFLN-XJQLUTHOSA-N

SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC5C4C5OC(=O)C)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]5[C@@H]4[C@@H]5OC(=O)C)C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC5C4C5OC(=O)C)C)C

Synonyms

2,4-CADD
2,4-cycloandrostane-3,17-diol diacetate

Origin of Product

United States

Strategic Retrosynthesis of 2,4 Cycloandrostane 3,17 Diol Diacetate

Identification of Key Disconnections in the Steroidal Backbone

A retrosynthetic analysis of 2,4-Cycloandrostane-3,17-diol diacetate begins with the simplification of the target molecule by disconnecting its key functional groups and structural features. The diacetate functionalities at C3 and C17 are prime candidates for initial disconnection, leading back to the parent diol. This is a standard functional group interconversion (FGI) that simplifies the immediate synthetic target to 2,4-Cycloandrostane-3,17-diol.

The next logical disconnection targets the strained cyclopropane (B1198618) ring. This C-C bond disconnection is a strategic move that reveals a more conventional steroidal precursor. Specifically, cleaving the C2-C4 bond of the cyclopropane ring unveils a precursor with a double bond in the A-ring, such as an androst-2-ene or androst-3-ene derivative. This transformation is based on the forward reaction of alkene cyclopropanation.

Further disconnections would focus on the construction of the core androstane (B1237026) skeleton, a well-established field in steroid synthesis. These approaches often involve the sequential construction of the B, C, and D rings onto a pre-existing A ring, or convergent strategies where different ring systems are synthesized separately and then joined. For the purpose of this analysis, we will focus on the latter stages involving the modification of a pre-formed androstane nucleus.

Table 1: Key Retrosynthetic Disconnections

DisconnectionPrecursorForward Reaction
C3-O and C17-O Acetate (B1210297) Bonds2,4-Cycloandrostane-3,17-diolAcetylation
C2-C4 Cyclopropane BondAndrost-2-ene-3,17-diol or similar unsaturated precursorCyclopropanation
Androstane Ring SystemSimpler cyclic and acyclic precursorsAnnulation/Cyclization Reactions

Challenges in Constructing the Bridged Cyclopropane System

The formation of the 2,4-bridged cyclopropane ring on the androstane A-ring is the most significant challenge in the synthesis of the target molecule. This is not a simple peripheral functionalization but the creation of a highly strained, fused-ring system that significantly alters the conformation of the A-ring.

One of the primary methods for cyclopropanation is the Simmons-Smith reaction, which involves the use of a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species. nih.govnih.gov The reaction of this carbenoid with an alkene leads to the formation of a cyclopropane ring. nih.gov The stereospecificity of the Simmons-Smith reaction is a key advantage, as the configuration of the double bond in the precursor is retained in the cyclopropane product. nih.gov However, the reactivity and stereoselectivity of this reaction on a complex steroidal substrate can be influenced by steric hindrance from the bulky steroid framework and the directing effects of nearby functional groups.

Another approach involves the intramolecular cyclization of a suitably functionalized precursor. For instance, the reaction of a steroidal ketone with diazocyclopropane can lead to the formation of cyclopropane derivatives, although ring expansion products can also be formed. The use of α,β-unsaturated ketones as precursors for cyclopropanation is also a viable strategy.

The inherent strain of the cyclopropane ring fused to the six-membered A-ring makes its formation thermodynamically and kinetically challenging. The rigidity of the steroidal backbone can impose significant steric hindrance, potentially impeding the approach of the cyclopropanating agent.

Stereochemical Control Points in Precursor Functionalization

The synthesis of this compound requires precise control over multiple stereocenters. The androstane skeleton itself contains several chiral centers that are typically established during the synthesis of the core ring system. Beyond this, the formation of the cyclopropane ring and the stereochemistry of the hydroxyl groups at C3 and C17 are critical control points.

The stereochemistry of the cyclopropane ring (α or β face) is determined by the facial selectivity of the cyclopropanation reaction. In the context of a steroidal precursor, the approach of the reagent is often directed by the steric environment of the A-ring. For a 5α-androstane derivative, the α-face is generally more accessible. The presence of substituents on the A-ring can further influence this selectivity.

The stereochemistry of the hydroxyl groups at C3 and C17 is also crucial. The reduction of a ketone at C17, a common precursor, can lead to either the 17α or 17β alcohol. The choice of reducing agent and the steric environment around the carbonyl group will dictate the outcome. Similarly, the stereochemistry at C3 is dependent on the synthetic route. If the cyclopropanation is performed on a precursor with an existing C3-hydroxyl group, this group can direct the cyclopropanation. Conversely, if the C3-hydroxyl is introduced after cyclopropanation, the approach of the reducing agent to a C3-ketone will determine the stereochemistry. The synthesis of 5α-androstane-3α,16α,17β-triol from 3β-hydroxy-5-androsten-17-one, for example, highlights methods for controlling stereochemistry at different positions through a series of reactions including catalytic hydrogenation and reductions. nih.gov

Design of Precursor Steroidal Architectures for Cyclization

The design of a suitable precursor is paramount for the successful construction of the 2,4-cycloandrostane system. A logical precursor would be an androstane derivative with a double bond in the A-ring, positioned to allow for the formation of the 2,4-bridge.

An ideal precursor would be a derivative of androst-2-en-4-one or androst-3-en-2-one . These α,β-unsaturated ketones provide an activated double bond for cyclopropanation. The Simmons-Smith reaction or a related cyclopropanation method could then be employed to form the bridged cyclopropane ring.

Alternatively, a precursor with a leaving group at C2 and a nucleophilic center at C4 (or vice versa) could undergo an intramolecular cyclization to form the cyclopropane ring. This would require careful functionalization of the A-ring.

The synthesis of the precursor itself would likely start from a readily available steroid, such as dehydroepiandrosterone (B1670201) (DHEA) or androstenedione. A series of functional group manipulations, including reductions, oxidations, and eliminations, would be necessary to introduce the required unsaturation and functional groups in the A-ring. For instance, the synthesis of 5α-androstane-3α,16α,17β-triol involved the catalytic hydrogenation of 3β-hydroxy-5-androsten-17-one to establish the 5α-configuration. nih.gov Similar strategies could be employed to prepare the desired A-ring unsaturated precursor.

The functional groups at C3 and C17 would need to be either protected during the cyclopropanation step or introduced at a later stage. For example, if starting with a 3-keto-17-keto steroid, both positions could be functionalized after the formation of the cyclopropane ring.

Table 2: Potential Precursor Architectures for Cyclopropanation

Precursor TypeKey Functional GroupsProposed Cyclopropanation Method
Unsaturated KetoneAndrost-2-en-4-oneSimmons-Smith or Michael-initiated ring closure
Unsaturated AlcoholAndrost-2-en-4-olDirected Simmons-Smith reaction
Ditosylate/Dihalide2,4-disubstituted androstaneIntramolecular Wurtz-type coupling

Advanced Synthetic Methodologies for 2,4 Cycloandrostane 3,17 Diol Diacetate and Its Derivatives

Development of Novel Cyclopropanation Protocols in Steroids

The creation of the defining cyclopropane (B1198618) ring on the steroid framework is the cornerstone of synthesizing 2,4-cycloandrostane derivatives. This is typically achieved through [2+1] cycloaddition reactions, where a two-carbon unit (an alkene) reacts with a one-carbon species (a carbene or carbenoid). mdpi.com The development of various cyclopropanation methods has been crucial for accessing these unique molecular architectures.

The Simmons-Smith reaction and the addition of dihalocarbenes are foundational methods for cyclopropanating steroidal olefins. acs.org The Simmons-Smith reaction is a cheletropic reaction that utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to deliver a methylene (B1212753) group to an alkene stereospecifically. wikipedia.org The reaction is thought to proceed through a concerted "butterfly-shaped" transition state. mdpi.com The presence of directing groups, such as hydroxyls, can influence the stereochemical outcome by coordinating with the zinc reagent, leading to methylene delivery on the same face of the molecule. organic-chemistry.org Modified versions of the reagent, such as the Furukawa reagent (Et₂Zn and CH₂I₂), have been developed to improve reactivity and substrate scope. mdpi.comwikipedia.org

Table 1: Comparison of Cyclopropanation Reagents for Steroidal Olefins

Reagent/Method Typical Precursors Key Characteristics Stereoselectivity Reference(s)
Simmons-Smith CH₂I₂ + Zn(Cu) Forms a zinc carbenoid (ICH₂ZnI). Effective for various olefins. Can be directed by hydroxyl groups. Stereospecific; retains alkene geometry. Directed by proximal functional groups. mdpi.comwikipedia.orgorganic-chemistry.org
Furukawa Modification CH₂I₂ + Et₂Zn More reactive and soluble reagent. Often used for unfunctionalized alkenes. Stereospecific; retains alkene geometry. mdpi.comwikipedia.org
Dichlorocarbene CHCl₃ + NaOH (or KOt-Bu) Highly reactive carbene. Adds to electron-rich double bonds. Addition typically occurs from the less sterically hindered face. acs.orgrsc.orgbeilstein-journals.org
Difluorocarbene C₆H₅HgCF₃ or (CH₃)₃SnCF₃ Adds to ring A and B double bonds. The resulting fluorinated products have potential medicinal applications. Stereoselectivity is substrate-dependent, often favoring the β-adduct with Δ⁵ steroids.

Reductive cyclization offers an alternative strategy for forming C-C bonds to construct the cyclopropane ring. One notable method involves the use of samarium(II) iodide (SmI₂), a powerful single-electron transfer agent. acs.org This reagent can induce cascade cyclizations in suitably designed precursors. For example, SmI₂-mediated reductive cyclizations of naphthyl-substituted 1,3-diones have been used to create pentacyclic steroid analogues. acs.org While not directly forming a 2,4-cycloandrostane, this methodology highlights the potential of reductive processes in complex steroid synthesis.

Another relevant transformation is the stereoselective reduction of a steroidal 4-ene-3-ketone moiety. nih.gov While the primary outcome is the formation of a 5β-steroid with a bent A/B-cis ring fusion, the underlying principles of controlling stereochemistry during reduction are critical. nih.gov Such reductions, often catalyzed by palladium in the presence of additives like ionic liquids, demonstrate the ability to selectively create specific stereoisomers from common steroidal precursors. nih.gov These principles could be adapted to precursors designed to undergo cyclization upon reduction.

Palladium catalysis has become an indispensable tool in modern organic synthesis, including the formation of complex steroidal structures. nih.gov Palladium catalysts can facilitate a variety of transformations, including cross-coupling reactions (e.g., Stille, Suzuki, Sonogashira) and cyclization cascades. nih.govnih.gov In the context of cyclopropane synthesis, palladium-catalyzed reactions can be used to form the three-membered ring. For example, tandem palladium-catalyzed bis-cyclization/oxidative cleavage sequences have been developed for enyne substrates, resulting in the formation of cyclopropyl-containing fused heterocycles. umich.edu

Furthermore, palladium can be used to promote the isomerization and cross-coupling of cyclopropanols, which can be synthesized from 17-vinyl steroids via the Kulinkovich reaction. nih.gov This demonstrates the utility of palladium in manipulating cyclopropane rings once they are formed, allowing for the introduction of further diversity into the steroidal skeleton. nih.gov While rhodium catalysts are also highly effective for intramolecular cyclopropanations, particularly with quinone diazides to form cycloartenol-type cores, palladium catalysis offers a broad and versatile toolkit for various C-C bond formations in steroid synthesis. nih.govnih.gov

Stereoselective [2+1] cycloaddition is the most direct approach to installing the cyclopropane ring with the correct orientation. The term encompasses reactions like the Simmons-Smith and dihalocarbene additions, where stereoselectivity is a key consideration. The inherent chirality of the steroid nucleus profoundly influences the facial selectivity of the cycloaddition. The approach of the carbenoid reagent is dictated by the steric environment created by the angular methyl groups at C10 and C13, as well as the conformation of the A-ring.

For example, in the synthesis of 2,4-cyclosteroids, the cyclopropanation of an enol ether derived from a 3-keto steroid is a key step. The stereochemical outcome of this addition is critical for establishing the desired β-orientation of the resulting cyclopropane ring, as seen in 2β,4β-cyclo-5α-androstane-3α,17β-diol diacetate. nih.govorgsyn.org The choice of reagent and reaction conditions is paramount in controlling this selectivity. Asymmetric catalysis, while well-developed for simpler alkenes, can be challenging in steroid systems where the substrate's own chirality is the dominant controlling factor. organic-chemistry.orgcore.ac.uk

Chemoenzymatic or Biotransformational Considerations for Cycloandrostanes (if applicable, without reference to biological effects)

Chemoenzymatic synthesis and biotransformation are powerful tools for the modification of steroid molecules, often providing high levels of regio- and stereoselectivity that are difficult to achieve with purely chemical methods. researchgate.net The application of these techniques to the androstane (B1237026) skeleton has been explored for various transformations, including hydroxylations, oxidations, and reductions at different positions of the steroid nucleus.

While there is extensive literature on the microbial and enzymatic modification of androstane derivatives, the direct enzymatic formation of a cyclopropane ring at the 2,4-position of the androstane A-ring has not been widely reported. Biosynthesis of cyclopropane rings in other natural products is known to occur, often through cationic cyclization pathways. acs.orgwikipedia.org However, the application of such enzymatic machinery for the synthesis of 2,4-cycloandrostanes has not been documented in the reviewed literature.

Therefore, the synthesis of 2,4-cycloandrostane-3,17-diol diacetate and its derivatives currently appears to rely on chemical methodologies for the key cyclopropanation step. Chemoenzymatic approaches could, however, be envisioned for the modification of other parts of the molecule. For instance, enzymes could be employed for the selective acetylation or deacetylation of the hydroxyl groups at C3 and C17, or for the introduction of other functional groups on a pre-formed 2,4-cycloandrostane skeleton. Such a chemoenzymatic strategy would combine the strengths of chemical synthesis for the construction of the core cyclopropane structure with the high selectivity of biocatalysis for subsequent functional group manipulations.

Mechanistic Elucidation of Reactions Involving the 2,4 Cycloandrostane System

Investigation of Reaction Pathways for Cyclopropane (B1198618) Formation

The formation of the cyclopropane ring in the 2,4-cycloandrostane system is a key synthetic challenge. The high ring strain of approximately 27 kcal/mol makes its formation non-trivial, generally requiring highly reactive intermediates. masterorganicchemistry.com Several general mechanistic pathways for cyclopropanation are considered applicable to the synthesis of the 2,4-cycloandrostane core from a suitable steroidal alkene precursor.

One of the most common approaches involves the reaction of an alkene with a carbene or a carbenoid. masterorganicchemistry.com

Simmons-Smith Reaction: This method utilizes a carbenoid, typically iodomethylzinc iodide (IZnCH₂I), which is generated from diiodomethane (B129776) and a zinc-copper couple. masterorganicchemistry.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.com For the synthesis of a 2,4-cycloandrostane, this would involve a concerted mechanism where the carbenoid adds to the double bond of a precursor like an androst-2-ene or androst-3-ene derivative.

Diazo Compounds: The reaction of a diazo compound, such as diazomethane (B1218177) (CH₂N₂), with an alkene can produce a cyclopropane. masterorganicchemistry.com This can proceed via a 1,3-dipolar cycloaddition to form a pyrazoline, which then eliminates nitrogen gas (N₂) either thermally or photochemically to yield the cyclopropane. masterorganicchemistry.com

Haloform-Based Methods: The use of a haloform (e.g., CHBr₃ or CHCl₃) and a strong base can generate a dihalocarbene intermediate through a process known as alpha-elimination. masterorganicchemistry.com This highly reactive carbene then adds to an alkene to form a dihalocyclopropane, which can be subsequently reduced if desired.

Another major pathway is intramolecular cyclization. This involves generating a carbanion on a carbon atom that is suitably positioned to displace a leaving group on another carbon three atoms away (a 3-exo-trig cyclization). masterorganicchemistry.com In the context of the androstane (B1237026) skeleton, this could involve a precursor with a leaving group at C-2 and the formation of a carbanion at C-4, or vice versa, to facilitate ring closure.

The table below summarizes these plausible pathways.

Method Key Reagents Reactive Intermediate Key Characteristics
Simmons-Smith ReactionCH₂I₂, Zn(Cu)Zinc Carbenoid (IZnCH₂I)Stereospecific syn-addition; works well with sensitive functional groups.
Diazo Compound AdditionCH₂N₂, heat or lightCarbene (:CH₂)Can have side reactions; stereospecific if concerted.
Haloform ReactionCHX₃ (e.g., CHCl₃), Strong Base (e.g., KOH)Dihalocarbene (:CX₂)Forms a dihalocyclopropane; proceeds via alpha-elimination.
Intramolecular CyclizationSubstrate with leaving group and acidic protonCarbanionRing closure via intramolecular nucleophilic substitution.

Role of Carbocationic Intermediates in Cycloandrostane Rearrangements

Carbocations are pivotal intermediates in many steroid reactions, often leading to complex skeletal rearrangements. pearson.com These high-energy species can be generated through various methods, such as the protonation of an alcohol followed by the loss of water, or the departure of a good leaving group. Once formed, a carbocation will seek to stabilize itself, often through rearrangements like 1,2-hydride or 1,2-alkyl shifts, which typically move a less stable carbocation (e.g., secondary) to a more stable one (e.g., tertiary). lumenlearning.com

In the context of the 2,4-cycloandrostane system, carbocationic intermediates can be involved in both its formation and subsequent reactions. For example, the acid-catalyzed opening of the cyclopropane ring can generate a carbocation. The fate of this intermediate is then dictated by the drive to achieve greater stability. This can lead to:

Hydride Shifts: A hydrogen atom with its bonding electrons moves to the positively charged carbon center. lumenlearning.com

Alkyl Shifts: An entire alkyl group (like a methyl group) migrates. lumenlearning.com

A well-known example in steroid chemistry is the Westphalen–Lettré rearrangement, where a C-10 methyl group migrates to the C-5 position following the formation of a carbocation at C-5. wikipedia.org Similar rearrangements are plausible for the 2,4-cycloandrostane system. The relief of the inherent strain in the three-membered ring combined with the formation of a stable tertiary carbocation provides a strong thermodynamic driving force for such processes. researchgate.net

The table below illustrates potential rearrangement pathways for a hypothetical carbocation generated within the androstane A-ring.

Initial Carbocation Type of Shift Migrating Group Resulting Carbocation Driving Force
C-4 Secondary1,2-Hydride ShiftH⁻ from C-5C-5 TertiaryIncreased carbocation stability
C-3 Secondary1,2-Hydride ShiftH⁻ from C-4C-4 SecondaryNo change in stability (less likely unless other factors are involved)
C-5 Tertiary1,2-Methyl ShiftCH₃⁻ from C-10C-10 TertiaryMay occur if sterically or electronically favorable

Isotope Labeling Studies for Mechanism Determination (e.g., Deuterium (B1214612) Isotope Effects)

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms from reactant to product. nih.gov In steroid chemistry, substituting hydrogen with its heavier isotope, deuterium (D), can provide critical insights in two main ways:

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. libretexts.org If a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium will slow the reaction down. libretexts.org Observing a significant KIE (typically kH/kD > 2) provides strong evidence that the C-H bond is indeed broken in the slow step. libretexts.org For example, if the formation of a 2,4-cycloandrostane involved the deprotonation at C-3 in its rate-limiting step, a deuterated substrate at C-3 would react more slowly.

Tracing Atomic Rearrangements: By placing a deuterium label at a specific position in a reactant, its final location in the product can be determined using techniques like NMR spectroscopy or mass spectrometry. This is invaluable for confirming proposed rearrangement mechanisms. For instance, to verify a 1,2-hydride shift from C-5 to C-4 in a rearrangement, one could synthesize a precursor with a deuterium atom at C-5. If the product shows the deuterium located at C-4, it provides direct evidence for the proposed shift.

The following hypothetical example demonstrates how deuterium labeling could differentiate between two possible rearrangement mechanisms.

Proposed Mechanism Starting Material Predicted Product Structure Conclusion from Label Position
Path A: 1,2-Hydride shift from C-5 to C-4Androstane derivative with Deuterium at C-5Rearranged product with Deuterium at C-4Supports Path A
Path B: 1,2-Methyl shift from C-10 followed by a different hydride shiftAndrostane derivative with Deuterium at C-5Rearranged product with Deuterium remaining at C-5Supports Path B

Kinetic and Thermodynamic Aspects of Key Synthetic Steps

The outcome of many chemical reactions, including the synthesis and rearrangement of 2,4-cycloandrostane derivatives, is governed by the competition between kinetics and thermodynamics.

Kinetic Control: The major product is the one that is formed the fastest (i.e., via the reaction pathway with the lowest activation energy). Kinetic products often form under milder conditions (e.g., lower temperatures).

Thermodynamic Control: The major product is the most stable one. Thermodynamic products are favored under more vigorous conditions (e.g., higher temperatures, longer reaction times) that allow for equilibrium to be established, enabling the initial kinetic product to revert and form the more stable thermodynamic product.

In the synthesis of the 2,4-cycloandrostane system, the desired cyclopropanated product is often the kinetic product. The reaction is typically performed under conditions that favor its rapid formation and prevent subsequent, thermodynamically driven rearrangements. For example, the concerted Simmons-Smith reaction has a well-defined transition state and often proceeds cleanly under relatively mild conditions. masterorganicchemistry.com

Conversely, rearrangements involving carbocationic intermediates are often under thermodynamic control. The relief of ring strain by opening the cyclopropane ring and the formation of a more stable, rearranged steroid skeleton can be a powerful thermodynamic driving force. researchgate.net Therefore, exposing a 2,4-cycloandrostane derivative to harsh acidic conditions could lead to the thermodynamically favored rearranged product, even if the cyclopropane-containing starting material is kinetically stable.

The interplay between these factors is summarized below for a hypothetical reaction.

Reaction Conditions Controlling Factor Favored Product Rationale
Low Temperature, Short Reaction TimeKinetic2,4-Cycloandrostane productThe activation energy for cyclopropanation is lower than for rearrangement.
High Temperature, Long Reaction Time, Acid CatalystThermodynamicRearranged, more stable steroidSufficient energy is provided to overcome the activation barrier for rearrangement, allowing the system to reach the most stable energy state.

Structural Characterization Through Advanced Spectroscopic Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment.acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering deep insights into the chemical environment of individual nuclei. For a rigid polycyclic system like 2,4-Cycloandrostane-3,17-diol diacetate, NMR is indispensable for determining its precise three-dimensional structure in solution.

¹H NMR would provide initial information on the number and integration of different proton environments. The chemical shifts of the protons attached to the cyclopropane (B1198618) ring and the carbons bearing the acetate (B1210297) groups would be of particular interest. For instance, the protons at C3 and C17, being attached to carbons bearing electron-withdrawing acetate groups, would be expected to resonate at a lower field (higher ppm) compared to other methylene (B1212753) and methine protons of the steroid nucleus.

¹³C NMR would reveal the number of distinct carbon environments, confirming the presence of the 23 carbons in the molecule. The carbonyl carbons of the two acetate groups would appear at the downfield end of the spectrum (typically ~170 ppm), while the carbons of the steroid skeleton would resonate in the upfield region.

2D NMR techniques would be crucial for assembling the molecular structure:

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of proton connectivity through the steroid rings and the cyclopropane moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, enabling the assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and for connecting different spin systems, for example, linking the methyl protons to their neighboring carbons in the steroid backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This is paramount for determining the stereochemistry of the molecule, such as the relative orientation of the cyclopropane ring and the substituents on the steroid nucleus. For example, NOE correlations between the cyclopropane protons and specific protons on the A and B rings would definitively establish the cis or trans fusion of the cyclopropane ring to the androstane (B1237026) skeleton.

A detailed analysis of these 2D NMR spectra would allow for the complete and unambiguous assignment of all proton and carbon resonances and the elucidation of the relative stereochemistry of the entire molecule. researchgate.net

The presence of a cyclopropane ring in a steroid framework introduces unique electronic and magnetic effects that can be observed in the NMR spectrum. acs.org The cyclopropane ring is known to exhibit a significant magnetic anisotropy, which can cause either shielding (upfield shift) or deshielding (downfield shift) of nearby protons, depending on their spatial orientation relative to the three-membered ring. acs.orgresearchgate.net

In the case of this compound, protons that are positioned above the plane of the cyclopropane ring would be expected to experience a shielding effect and resonate at a higher field (lower ppm) than they would in a similar steroid lacking the cyclopropane ring. Conversely, protons located in the plane of the ring would be deshielded. By carefully analyzing these long-range shielding effects, it is possible to gain further confirmation of the stereochemical relationship between the cyclopropane ring and the rest of the steroid nucleus. This phenomenon provides a powerful tool for detailed conformational analysis in solution. acs.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Structural Confirmation.nih.govmiamioh.edu

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation pattern.

For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₂₃H₃₄O₄).

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses of the acetate groups. Key fragmentation pathways for diacetate steroids often involve:

Loss of an acetoxy radical (•OCOCH₃), resulting in an [M - 59]⁺ ion.

Loss of acetic acid (CH₃COOH), leading to an [M - 60]⁺ ion.

Sequential loss of both acetate moieties.

The fragmentation of the steroid skeleton itself would also produce a complex pattern of ions, which can be diagnostic for the androstane framework. The presence of the cyclopropane ring might also influence the fragmentation, potentially leading to characteristic ring-opening or rearrangement pathways. Analysis of these fragmentation patterns provides valuable information for confirming the presence of the diacetate functionalities and the underlying cycloandrostane core. nih.govresearchgate.net

Ion m/z (expected) Description
[M]⁺374.2457Molecular Ion
[M - CH₃COOH]⁺314.2246Loss of one acetic acid molecule
[M - 2xCH₃COOH]⁺254.2035Loss of two acetic acid molecules

This table represents a hypothetical fragmentation pattern based on the known behavior of similar compounds.

X-ray Crystallography for Definitive Stereochemical and Conformational Analysis.researchgate.netnih.gov

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute stereochemistry of all chiral centers.

An X-ray crystal structure determination has been performed on 2β,4β-cyclo-5α-androstane-3α,17β-diol diacetate. researchgate.netnih.gov This analysis would provide precise coordinates for each atom in the crystal lattice, offering a detailed picture of the molecule's conformation.

The key structural features that would be definitively established by X-ray crystallography include:

The stereochemistry of the cyclopropane ring fusion to the androstane A-ring.

The conformation of the A, B, C, and D rings of the steroid nucleus. Typically, the cyclohexane (B81311) rings (A, B, and C) adopt a chair conformation, while the cyclopentane (B165970) D-ring assumes an envelope or twist conformation.

The precise orientation of the acetate groups at the C3 and C17 positions.

The absolute configuration of all stereocenters.

This technique provides a solid-state "snapshot" of the molecule, which serves as the ultimate reference for confirming the stereochemical assignments made by other spectroscopic methods like NMR. researchgate.netnih.gov

Vibrational Spectroscopy (IR, Raman) for Diagnostic Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of the ester functional groups.

Functional Group Expected Vibrational Frequency (cm⁻¹) Description
C=O (ester carbonyl)~1735-1750Strong, sharp absorption
C-O (ester)~1200-1250Strong absorption
C-H (alkane)~2850-2960Stretching vibrations
C-H (cyclopropane)~3000-3100Stretching vibrations

Conformational Analysis and Computational Chemistry Studies

Theoretical Investigations of Ring Strain within the 2,4-Cycloandrostane System

Theoretical investigations into systems containing cyclopropane (B1198618) rings reveal that the strain energy is comparable to that of cyclobutane, another small ring system known for its instability. uni.edu The fusion of this strained ring to the larger, more flexible steroid framework creates a unique conformational landscape. Computational models, such as those employing Density Functional Theory (DFT), are used to quantify the strain energy. These calculations typically involve comparing the heat of formation of the strained molecule with that of a hypothetical, strain-free reference compound. The elevated heat of combustion observed in small ring compounds is a direct consequence of this stored strain energy. wikipedia.org

The reactivity of the cyclopropane ring within the androstane (B1237026) system is enhanced by this inherent strain. nih.gov The C-C bonds of the cyclopropane moiety are weaker than typical C-C single bonds and possess a higher degree of p-character, making them susceptible to ring-opening reactions under certain conditions. nih.gov

Table 1: Calculated Strain Energy Contributions in Cycloalkanes

CycloalkaneRing Strain (kcal/mol)Primary Strain Contribution
Cyclopropane27.5Angle Strain
Cyclobutane26.3Angle and Torsional Strain
Cyclopentane (B165970)6.2Torsional Strain
Cyclohexane (B81311)0(Essentially Strain-Free)

This table presents generalized, accepted values for fundamental cycloalkanes to illustrate the principles of ring strain relevant to the 2,4-cycloandrostane system.

Molecular Modeling and Dynamics Simulations of Stereoisomers

Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for exploring the three-dimensional structures and dynamic behaviors of different stereoisomers of 2,4-cycloandrostane-3,17-diol diacetate. nih.gov These simulations can model the molecule's behavior over time, providing insights into its conformational flexibility, the orientation of its substituents, and its interactions with its environment. nih.gov

For this compound, different stereoisomers can exist depending on the orientation of the cyclopropane ring (α or β) and the substituents at positions 3 and 17. An X-ray crystal structure has been determined for 2β,4β-cyclo-5α-androstane-3α,17β-diol diacetate, providing a static picture of its solid-state conformation. nih.gov However, in solution, the molecule is not static. MD simulations can reveal the dynamic equilibrium between different conformations, such as chair, boat, or twist-boat forms of the cyclohexane rings, and the puckering of the cyclopentane D-ring. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock methods, are employed to investigate the electronic structure and predict the reactivity of this compound. wikipedia.org These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.

A key feature of the cyclopropane ring is its unique electronic nature. The 3e' orbitals of cyclopropane can interact with the orbitals of adjacent substituent groups, a phenomenon known as conjugation. nih.gov In the case of this compound, the acetate (B1210297) groups are substituents that can influence the electronic properties. Quantum calculations can map the electron density, identify regions susceptible to electrophilic or nucleophilic attack, and calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. mdpi.comdoaj.org

These calculations can predict spectroscopic properties, which can then be compared with experimental data from techniques like NMR or IR spectroscopy. wikipedia.org Furthermore, the reactivity profile derived from quantum calculations helps in understanding the molecule's behavior in chemical reactions, such as the propensity of the strained cyclopropane ring to undergo cleavage. doaj.orgresearchgate.net

Table 2: Representative Data from Quantum Chemical Calculations

Calculated PropertyDescriptionTypical Application
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.Predicting reactivity towards electrophiles.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Predicting reactivity towards nucleophiles.
Molecular Electrostatic Potential (MEP)A map of electrostatic potential on the electron density surface.Identifying positive (electrophilic) and negative (nucleophilic) sites.
Mulliken Atomic ChargesA method for partitioning the total electron density among the atoms in a molecule.Understanding charge distribution and polar bonds.

This table describes the types of data obtained from quantum chemical calculations and their general relevance to understanding molecular reactivity and structure.

Correlation between Predicted and Experimentally Determined Conformational Preferences

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, the primary source of experimental conformational data is X-ray crystallography. nih.gov The crystal structure of 2β,4β-cyclo-5α-androstane-3α,17β-diol diacetate provides precise atomic coordinates, bond lengths, and bond angles in the solid state. nih.gov

Computational methods, particularly DFT, have shown excellent agreement with experimental crystal structures for compounds containing cyclopropane rings. nih.gov Theoretical models can predict the conformational preferences of the molecule, including the puckering of the steroid rings and the orientation of the acetate side chains. These predicted low-energy conformations can then be directly compared to the experimentally determined crystal structure.

Studies have demonstrated that torsion angle distributions and bond-length asymmetries in cyclopropane rings bearing substituents, as predicted by DFT calculations, are in excellent correspondence with data derived from crystal structure databases. nih.gov For this compound, computational energy minimization would be expected to yield a structure that closely matches the X-ray data, confirming the accuracy of the theoretical model. Any minor discrepancies between the calculated gas-phase or solution-phase conformation and the solid-state crystal structure can often be attributed to intermolecular packing forces in the crystal lattice.

Chemical Reactivity and Derivatization of 2,4 Cycloandrostane 3,17 Diol Diacetate

Regioselective Transformations at the C-3 and C-17 Acetate (B1210297) Positions

The presence of two acetate groups at sterically and electronically distinct positions (C-3 and C-17) on the androstane (B1237026) backbone allows for regioselective transformations, primarily through selective deacetylation. The C-3 acetate, being in proximity to the cyclopropane (B1198618) ring, and the C-17 acetate, located on the D-ring, exhibit different levels of steric hindrance, which can be exploited for selective hydrolysis or other ester cleavage reactions.

Various methods developed for the selective deprotection of poly-acetylated natural products, including other steroids, can be applied to 2,4-cycloandrostane-3,17-diol diacetate. sigmaaldrich.comnih.govnih.gov The selective removal of one acetate group is a key strategy, as it opens up a specific hydroxyl group for further derivatization, enabling the synthesis of targeted analogues.

Methodologies for regioselective deacetylation often rely on factors like steric hindrance, the use of specific catalysts, and controlled reaction conditions. For instance, organotin reagents like dibutyltin (B87310) oxide have been shown to catalyze the selective hydrolysis of the less sterically hindered acetate groups in poly-acetylated steroids. sigmaaldrich.comnih.gov In the case of this compound, the relative accessibility of the C-17 acetate compared to the C-3 acetate, which is shielded by the cyclopropane ring, could be leveraged for such selective transformations. Other modern methods, such as those employing trimethylsilyl (B98337) iodide (Me3SI) in the presence of KMnO4, offer mild and highly chemoselective deacetylation protocols that can tolerate a wide range of other functional groups. nih.gov

The ability to selectively deprotect one of the hydroxyl groups is synthetically valuable. The resulting mono-alcohol can then be subjected to a variety of chemical modifications, including oxidation, etherification, or esterification with different acyl groups, to produce a library of related compounds with potentially diverse biological activities.

Table 1: Potential Methods for Regioselective Deacetylation

Reagent/Catalyst Principle of Selectivity Potential Application to this compound
Dibutyltin oxide (DBTO) Steric hindrance; selective hydrolysis of less hindered acetates. sigmaaldrich.comnih.gov Potential for selective deacetylation at the C-17 position.
Trimethylsilyl iodide (Me3SI) / KMnO4 Chemoselective cleavage of O-acetyl groups under mild conditions. nih.gov Could offer a general method for selective or complete deacetylation.
(i-Pr)3Sn(OEt) Selective deacetylation, particularly at anomeric centers in carbohydrates. ccsenet.org Applicability would depend on the specific reactivity of the steroid acetates.
Enzymatic Hydrolysis Enzyme specificity (e.g., lipases) for particular ester environments. Could provide high regioselectivity based on enzyme-substrate recognition.

Reactions of the Cyclopropane Ring (e.g., Ring Opening, Rearrangements, Addition Reactions)

The cyclopropane ring in 2,4-cycloandrostanes is a site of significant chemical reactivity due to its inherent ring strain. This high-energy arrangement makes the ring susceptible to cleavage under various conditions, including electrophilic attack, radical reactions, and transition metal-catalyzed processes. beilstein-journals.orgscispace.comresearchgate.net Such reactions can lead to a variety of products through ring-opening, rearrangements, or addition reactions, fundamentally altering the steroid's A-ring structure.

Electrophilic attack is a common method for cyclopropane ring opening. Reagents like hydrogen halides, selenenyl halides, or nitrosyl chloride can add across the C-C bonds of the cyclopropane, leading to the formation of functionalized acyclic or larger ring structures. rsc.orgresearchgate.net For example, reaction with benzeneselenenyl chloride could lead to the formation of a phenylseleno-substituted steroid, while treatment with strong acids could induce rearrangement to form unsaturated steroidal derivatives. The regioselectivity of these ring-opening reactions is often influenced by the substitution pattern on the cyclopropane ring and the stability of any potential carbocation intermediates.

Radical-mediated ring-opening reactions provide another avenue for the derivatization of cyclopropanes. beilstein-journals.org These reactions can be initiated by various radical species and can lead to the formation of homoallylic systems or be coupled with cyclization reactions to construct new ring systems. Furthermore, the use of transition metal catalysts can facilitate a wide array of transformations, including isomerizations, cycloadditions, and cross-coupling reactions, although these have been more extensively studied on simpler cyclopropane systems. scispace.comresearchgate.net

Table 2: Potential Reactions of the Cyclopropane Ring

Reaction Type Reagents/Conditions Potential Products
Electrophilic Ring Opening HX, PhSeCl, NOCl rsc.orgresearchgate.net Halogenated, seleno-functionalized, or nitroso-functionalized ring-opened steroids.
Acid-Catalyzed Rearrangement Strong acids (e.g., H2SO4, TsOH) Unsaturated steroid derivatives (e.g., A-homo-B-norsteroids, dienes).
Radical Ring Opening Radical initiators (e.g., AIBN) with radical traps. beilstein-journals.org Functionalized homoallylic steroid derivatives.
Transition Metal-Catalyzed Reactions Pd, Rh, or Cu catalysts. scispace.comresearchgate.net Isomerized, cross-coupled, or cycloaddition products.

Synthesis of Stereoisomers and Related Cycloandrostane Analogues

The synthesis of stereoisomers and analogues of this compound can be approached through several strategic routes. One primary method involves the modification of the starting materials before the formation of the cyclopropane ring. For instance, beginning with stereoisomers of the precursor androstane diol would lead to the corresponding stereoisomers of the final cyclosteroid product.

Another approach is the chemical modification of the existing this compound molecule. As discussed previously, regioselective deacetylation at either the C-3 or C-17 position, followed by reactions such as oxidation and reduction, can be used to invert the stereochemistry at these centers. For example, selective hydrolysis of the C-17 acetate, followed by oxidation to the 17-ketone and subsequent stereoselective reduction, could yield the 17α-hydroxy epimer.

The synthesis of related cycloandrostane analogues can be achieved by extending these modification strategies. Functional group transformations at the C-3 and C-17 positions, such as the introduction of different ester groups, ethers, or halogens, can produce a wide array of derivatives. Furthermore, reactions that modify the steroid backbone, such as the ring-opening or rearrangement of the cyclopropane ring, can lead to the formation of novel steroidal skeletons. nih.gov The general principles of organic synthesis, including cycloaddition reactions and the construction of heterocyclic rings, can also be applied to create more complex analogues. mdpi.com

Exploration of Targeted Chemical Reactivity through Structural Modifications

The targeted exploration of chemical reactivity in this compound is driven by the desire to create novel molecules with specific properties. By strategically modifying the structure of the parent compound, it is possible to influence its reactivity in predictable ways.

For instance, altering the electronic nature of the acetate groups by replacing them with electron-withdrawing or electron-donating groups could modulate the reactivity of the cyclopropane ring towards electrophilic or nucleophilic attack. Similarly, the introduction of functional groups at other positions on the steroid nucleus could direct the regioselectivity of subsequent reactions through steric or electronic effects.

A key aspect of exploring targeted reactivity is the concept of "functional group handle" introduction. The selective deacetylation described in section 7.1 is a prime example of this, where a hydroxyl group is unmasked to serve as a point for further chemical elaboration. This hydroxyl group can be converted into a variety of other functionalities, such as a leaving group for substitution reactions or a directing group for catalytic processes.

Moreover, the products of the cyclopropane ring-opening reactions can themselves serve as versatile intermediates for further synthesis. The newly introduced functional groups and altered carbon skeleton can open up pathways to classes of compounds that are not directly accessible from the parent cycloandrostane. This iterative process of structural modification and reactivity exploration is central to the development of new steroidal compounds.

Synthetic Utility As an Advanced Intermediate

Precursor in the Synthesis of Complex Natural Products with Cyclopropane (B1198618) Moieties

The incorporation of a cyclopropane ring into a natural product scaffold often imparts unique conformational constraints and biological activities. While direct evidence of 2,4-Cycloandrostane-3,17-diol diacetate's use as a direct precursor in the total synthesis of specific, complex cyclopropane-containing natural products is not extensively documented in publicly available literature, its structure represents a key synthetic synthon. The inherent 2,4-cycloandrostane framework provides a foundational structure from which more complex, naturally occurring steroidal molecules with cyclopropane moieties could be elaborated. The diacetate functionality at the C3 and C17 positions offers orthogonal handles for further chemical transformations, allowing for the introduction of additional complexity and functionality as required for a specific natural product target.

The general strategy for employing such an intermediate would likely involve the selective deprotection of one or both acetate (B1210297) groups, followed by oxidation, reduction, or coupling reactions to build upon the steroidal core. The stability of the cyclopropane ring under a variety of reaction conditions makes it a robust feature that can be carried through a synthetic sequence.

Building Block for Novel Steroid Scaffolds with Unique Structural Features

The quest for novel therapeutic agents often necessitates the synthesis of molecules with unprecedented three-dimensional structures. This compound serves as an exemplary starting point for the generation of novel steroid scaffolds. The rigid cyclopropane ring fused to the A-ring of the steroid nucleus dramatically alters the topography of the molecule compared to its non-cyclopropanated counterparts. This fixed conformation can be exploited to control the spatial orientation of substituents, a critical factor in modulating biological activity.

Research in this area would typically involve the chemical manipulation of the acetate groups and the steroidal backbone to create libraries of new compounds. For instance, the hydrolysis of the acetates to the corresponding diol, followed by selective oxidation, could provide access to novel keto-steroids. Furthermore, the reactivity of the cyclopropane ring itself, although generally stable, can be harnessed under specific conditions to undergo ring-opening reactions, leading to the formation of highly functionalized and structurally diverse A-ring modified steroids. These new scaffolds are then valuable probes for exploring structure-activity relationships and for the discovery of new lead compounds in drug discovery programs.

Future Directions in 2,4 Cycloandrostane 3,17 Diol Diacetate Research

Development of More Sustainable and Atom-Economical Synthetic Routes

The future of synthesizing 2,4-Cycloandrostane-3,17-diol diacetate is intrinsically linked to the principles of green chemistry, particularly the concept of atom economy. Atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. news-medical.netbruker.com Traditional multi-step syntheses in steroid chemistry often suffer from poor atom economy due to the extensive use of protecting groups and stoichiometric reagents, which generate significant chemical waste. For instance, a classical oxidation reaction using a reagent like Dess-Martin periodinane is highly effective but has a very low atom economy, as a large reagent (424 g/mol ) is used to remove just two hydrogen atoms.

Future synthetic strategies will focus on minimizing waste and maximizing efficiency. This involves designing reaction pathways that are both step- and atom-economical. mt.com Key areas for development include:

Catalytic Reactions: Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry. For the formation of the cyclopropane (B1198618) ring in cycloandrostanes, developing catalytic methods that avoid heavy metal waste streams or use recyclable catalysts would be a significant advancement.

Biocatalysis: The use of enzymes for steroid modification offers high selectivity under mild conditions (room temperature, neutral pH). csirhrdg.res.in Exploring enzymes for key transformation steps could lead to highly efficient and environmentally benign synthetic routes.

A comparison between a hypothetical traditional route and a potential greener, more atom-economical route is presented below.

ParameterHypothetical Traditional SynthesisPotential Green/Atom-Economical Synthesis
Key TransformationStoichiometric Simmons-Smith or similar reaction requiring excess zinc-copper couple.Catalytic cyclopropanation using a transition metal catalyst (e.g., Rhodium, Copper) with a diazo compound. wikipedia.org
Reagent UsageStoichiometric amounts of heavy metals and halogenated solvents.Catalytic quantities (e.g., 0.5-5 mol%) of a recyclable catalyst.
Atom EconomyLow, due to large amounts of metal salts and byproducts.High, as the majority of atoms from the alkene and carbene source are incorporated into the product. mt.com
Solvent UseOften requires chlorinated solvents.Can be optimized to use greener solvents or even solvent-free conditions.
Overall StepsMay require additional protection/deprotection steps for hydroxyl groups.Fewer steps by using chemoselective catalysts that do not react with hydroxyl groups.

Exploration of Catalyst Systems for Enhanced Stereoselectivity and Yield

The biological activity of steroid derivatives is highly dependent on their three-dimensional structure (stereochemistry). For this compound, the orientation of the cyclopropane ring relative to the steroid's A/B rings is critical. Future research will heavily invest in discovering and optimizing catalyst systems that can control this stereochemistry with high precision.

Transition metal-catalyzed cyclopropanation is one of the most effective methods for forming three-membered rings. nih.gov Rhodium(II) complexes, in particular, are powerful catalysts for the reaction of alkenes with diazo compounds to form cyclopropanes. wikipedia.orgnih.gov The key to achieving high stereoselectivity lies in the design of the chiral ligands surrounding the metal center. By tailoring these ligands, it is possible to create a chiral pocket that directs the approach of the alkene, favoring the formation of one stereoisomer over others. nih.govrsc.org

Future research directions in catalysis will include:

Novel Ligand Design: Synthesizing new chiral ligands for metals like rhodium, copper, and cobalt to improve enantioselectivity and diastereoselectivity in the cyclopropanation step. nih.gov

First-Row Transition Metals: Exploring catalysts based on more abundant and less toxic first-row transition metals (e.g., iron, cobalt) as sustainable alternatives to precious metals like rhodium.

Photoredox Catalysis: Utilizing light-driven catalytic cycles, which can offer unique reactivity and stereoselectivity pathways for cyclopropanation that are not accessible through traditional thermal methods. nih.gov

Catalyst SystemPotential Advantages for Cycloandrostane SynthesisResearch Focus
Chiral Dirhodium(II) Carboxylates (e.g., Rh₂(S-PTTL)₄)High yields and excellent control over stereoselectivity in cyclopropanations. nih.gov Proven efficacy with a wide range of alkenes.Fine-tuning ligand structure to maximize selectivity for the specific steroid substrate.
Cobalt(II)-Porphyrin ComplexesEffective for intramolecular cyclopropanations with complete diastereocontrol. nih.gov Uses a more earth-abundant metal.Adapting catalysts for intermolecular reactions and expanding substrate scope to complex steroids.
Copper Complexes with Chiral LigandsCost-effective and widely used in carbene transfer chemistry.Overcoming challenges in achieving high stereoselectivity with complex, sterically hindered steroid alkenes.
Photoredox Catalysts (e.g., Iridium or Ruthenium complexes)Can enable stereoconvergent reactions, where either the E or Z alkene precursor yields the same trans-cyclopropane product. nih.govscilit.comDeveloping conditions suitable for the steroid scaffold and ensuring functional group tolerance.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring of Cycloandrostane Formation

Understanding the mechanism, kinetics, and potential side reactions in the formation of the 2,4-cycloandrostane ring system is critical for optimizing its synthesis. Traditional methods rely on analyzing samples taken from the reaction at different time points (offline analysis), which can be slow and may not capture short-lived, reactive intermediates.

The implementation of Process Analytical Technology (PAT) provides a solution by using in-situ spectroscopic probes to monitor reactions in real-time. mt.comwikipedia.org These tools allow chemists to "watch" the reaction as it happens, providing a continuous stream of data on the concentration of reactants, intermediates, and products. mt.com

Key PAT tools for future cycloandrostane research include:

ReactIR (In-situ FTIR): This technique uses a probe inserted directly into the reaction vessel to collect Fourier Transform Infrared spectra. mt.comyoutube.com Since every molecule has a unique infrared "fingerprint," ReactIR can track the disappearance of the starting alkene and the appearance of the cyclopropane product by monitoring their characteristic vibrational bands. youtube.com

In-situ NMR Spectroscopy: While more complex to implement, placing an NMR tube directly in the spectrometer and running the reaction within it can provide incredibly detailed structural information about all species in the solution, including elusive intermediates. rsc.org This would be invaluable for definitively elucidating the mechanism of the cyclopropanation on the steroid backbone. nih.govrsc.org

Spectroscopic ProbeInformation ProvidedApplication in Cycloandrostane Synthesis
ReactIR (FTIR)Real-time concentration profiles of key functional groups. Reaction initiation, endpoint, kinetics, and intermediate detection. mt.comMonitoring the consumption of the C=C double bond of the steroid precursor and the formation of the C-C bonds of the cyclopropane ring.
In-situ Raman SpectroscopyComplementary to IR, excellent for non-polar bonds and aqueous systems. Tracks changes in molecular structure and crystallinity. pharmtech.comAnalyzing the C=C bond of the steroid precursor, which often gives a strong Raman signal.
In-situ NMR SpectroscopyUnambiguous structural identification of all soluble species. Mechanistic pathway elucidation and kinetic analysis. rsc.orgIdentifying the structure of the metal-carbene intermediate and observing its reaction with the steroid to form the final product.
UV-Vis SpectroscopyTracks changes in concentration of chromophore-containing species, such as transition metal catalysts or conjugated systems.Monitoring the state of the catalyst or the formation of colored byproducts during the reaction.

Integration of Automated Synthesis and High-Throughput Experimentation

The traditional process of optimizing a chemical reaction is often slow and resource-intensive, involving the manual execution of one experiment at a time. To accelerate the discovery of optimal conditions for synthesizing this compound and its analogues, future research will increasingly rely on automated synthesis and high-throughput experimentation (HTE).

HTE platforms use robotics and miniaturization to run hundreds of reactions in parallel, each with slightly different conditions (e.g., different catalysts, solvents, temperatures, or reactant ratios). nih.gov This allows for a vast reaction space to be explored in a fraction of the time required by traditional methods. wikipedia.org

The integration of these technologies will facilitate:

Rapid Catalyst Screening: Quickly identifying the most effective catalyst and ligands for the cyclopropanation reaction from a large library of potential candidates.

Process Optimization: Systematically mapping the effects of various parameters on the reaction's yield and stereoselectivity, leading to a robust and high-performing synthetic protocol.

Library Synthesis: Once an optimal synthesis is established, automated platforms can be used to rapidly produce a library of related cycloandrostane derivatives for biological screening, accelerating the drug discovery process.

The data generated from HTE is also ideally suited for analysis by machine learning algorithms, which can identify complex trends and even predict the outcomes of new, untested reaction conditions, further accelerating the pace of research and development.

Q & A

Q. What are the established synthetic routes for 2,4-cycloandrostane-3,17-diol diacetate, and how are intermediates characterized?

The synthesis typically involves multi-step modifications of androstane derivatives. For example, describes the preparation of structurally related compounds (e.g., ent-22) via condensation reactions using KOH/ethanol, followed by acetylation and purification via chromatography. Key intermediates are characterized using:

  • IR spectroscopy to confirm functional groups (e.g., acetate C=O stretches at ~1700 cm⁻¹).
  • ¹H/¹³C NMR to verify stereochemistry and substitution patterns (e.g., methyl groups at δ 0.85–1.20 ppm, acetate protons at δ 2.03–2.10 ppm) .
  • Melting point analysis (e.g., ent-22 melts at 162–164°C) to assess purity .

Q. How is the stereochemical configuration of this compound resolved experimentally?

Stereochemical assignments rely on NOESY/ROESY NMR to detect spatial proximities between protons (e.g., axial vs. equatorial substituents) and X-ray crystallography for unambiguous determination. For example, highlights the use of 2D NMR to distinguish ent-25 (2α,3β,5β configuration) from its diastereomers by correlating coupling constants (e.g., J values for axial vs. equatorial protons) .

Q. What analytical methods are recommended for assessing purity in preclinical studies?

  • HPLC-MS with reverse-phase C18 columns and acetonitrile/water gradients to separate impurities.
  • Elemental analysis to verify stoichiometry (e.g., C, H, O content within ±0.4% of theoretical values) .
  • Thermogravimetric analysis (TGA) to detect residual solvents or decomposition products .

Advanced Research Questions

Q. How do structural modifications (e.g., cycloandrostane backbone) influence binding to γ-aminobutyric acid (GABA) receptors?

demonstrates that ent-stereoisomers (e.g., ent-31) exhibit enhanced GABA receptor potentiation compared to natural isomers. Key factors include:

  • Phenylmethylene substituents at C-16 increasing hydrophobic interactions (e.g., ent-22 shows 3-fold higher activity than unsubstituted analogs).
  • Acetylation of hydroxyl groups improving membrane permeability (confirmed via logP calculations and cell-based assays) .
  • Methoxy substitutions at C-2 altering steric hindrance, as seen in ent-25’s reduced efficacy compared to ent-22 .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved in complex diastereomeric mixtures?

  • Dynamic NMR experiments at variable temperatures to detect conformational exchange (e.g., chair-flip in cycloandrostane rings).
  • DFT calculations (B3LYP/6-311G**) to predict chemical shifts and compare with experimental data .
  • Chiral chromatography using amylose-based columns to separate enantiomers, as applied in for ent-26 and 26 .

Q. What strategies optimize yield in large-scale synthesis while minimizing epimerization?

  • Low-temperature acetylation (-20°C) with acetic anhydride/pyridine to prevent hydroxyl group racemization.
  • Flow chemistry for precise control of reaction kinetics, reducing side products (e.g., reports 91% yield for compound 24 using optimized flow conditions) .
  • Solid-phase extraction (SPE) with silica gel to isolate intermediates without column chromatography .

Q. How do metabolic stability assays inform the design of 2,4-cycloandrostane derivatives for CNS applications?

  • Microsomal incubation (human liver microsomes) identifies labile sites (e.g., rapid deacetylation at C-3 observed in rat plasma).
  • Stable isotope labeling (e.g., deuterated acetate groups) to track metabolic pathways via LC-MS/MS .
  • Blood-brain barrier (BBB) permeability assays using MDCK-MDR1 cells, with logBB values >0.3 indicating CNS penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.